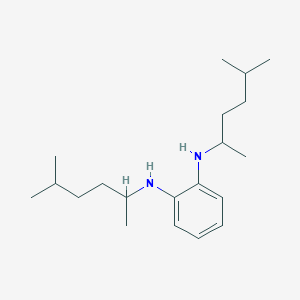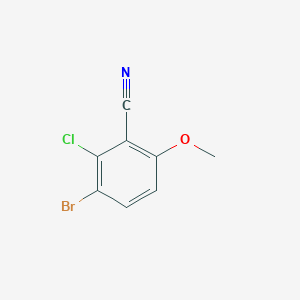![molecular formula C25H34O7 B13430963 ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13430963.png)
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loteprednol Etabonate Ethyl Ester is a corticosteroid used primarily in ophthalmic solutions to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation. It is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Loteprednol Etabonate Ethyl Ester involves several key steps:
N-arylation Reaction: The initial compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: This intermediate reacts with an oxirane analogue in methanol under alkaline conditions to form another intermediate.
Esterification Reaction: The intermediate undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield Loteprednol Etabonate Ethyl Ester.
Industrial Production Methods
Industrial production methods for Loteprednol Etabonate Ethyl Ester typically involve large-scale synthesis using the above steps, with careful control of reaction conditions to ensure high yield and purity. The process is designed to be efficient and environmentally friendly, minimizing the use of toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Loteprednol Etabonate Ethyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Loteprednol Etabonate Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of corticosteroid chemistry and reactivity.
Biology: The compound is studied for its effects on cellular processes and inflammation.
Medicine: It is extensively used in ophthalmology to treat various inflammatory conditions of the eye.
Industry: The compound is used in the formulation of ophthalmic solutions and other pharmaceutical products .
Wirkmechanismus
Loteprednol Etabonate Ethyl Ester exerts its effects by binding to glucocorticoid receptors in cells, modulating the expression of anti-inflammatory proteins and inhibiting the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and associated symptoms. The compound’s high lipophilicity allows it to penetrate cell membranes easily, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Loteprednol Etabonate Ethyl Ester is compared with other corticosteroids such as prednisolone acetate, dexamethasone, and difluprednate. While these compounds also have anti-inflammatory properties, Loteprednol Etabonate Ethyl Ester is unique in its design as a “soft drug,” which minimizes systemic side effects. It has a higher binding affinity to glucocorticoid receptors and a lower propensity to increase intraocular pressure compared to other corticosteroids .
List of Similar Compounds
- Prednisolone Acetate
- Dexamethasone
- Difluprednate
- Rimexolone
Loteprednol Etabonate Ethyl Ester stands out due to its improved safety profile and efficacy in treating ocular inflammation .
Eigenschaften
Molekularformel |
C25H34O7 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H34O7/c1-5-30-21(28)25(32-22(29)31-6-2)12-10-18-17-8-7-15-13-16(26)9-11-23(15,3)20(17)19(27)14-24(18,25)4/h9,11,13,17-20,27H,5-8,10,12,14H2,1-4H3/t17-,18-,19-,20+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
SOJSRTALWUNZQB-YVRDLUAPSA-N |
Isomerische SMILES |
CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


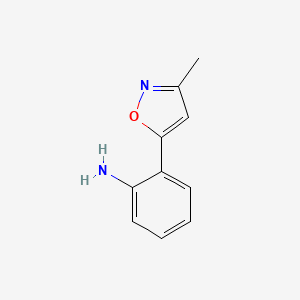
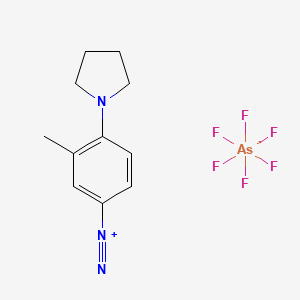
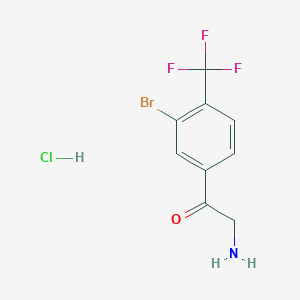
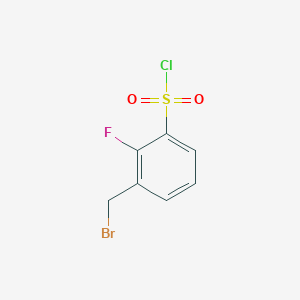
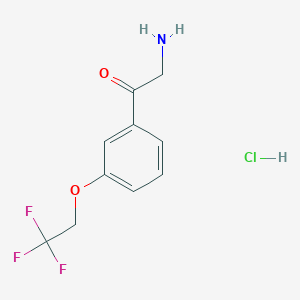
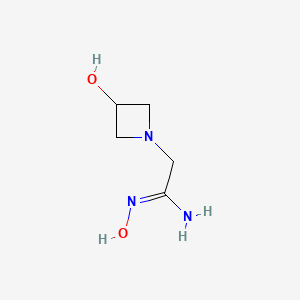

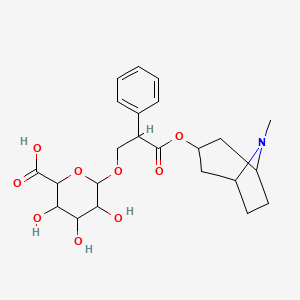
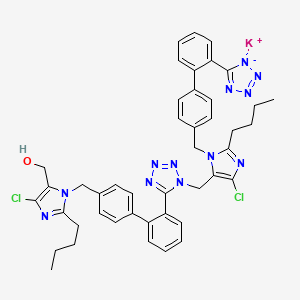
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
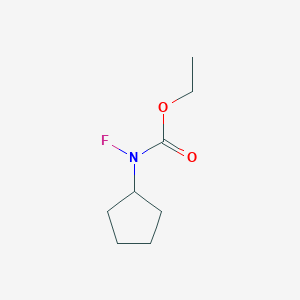
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
